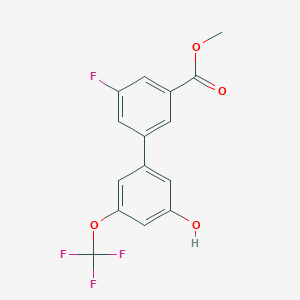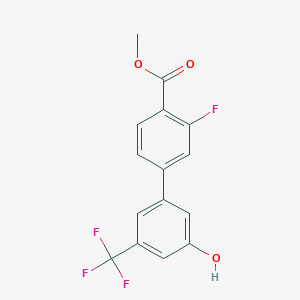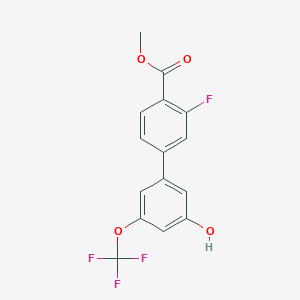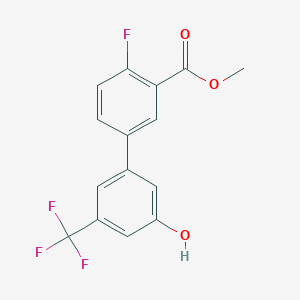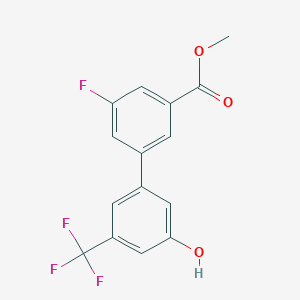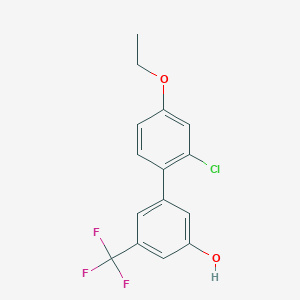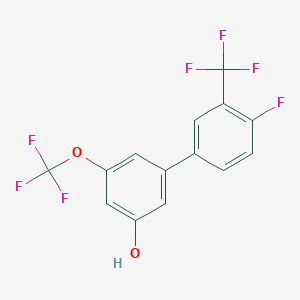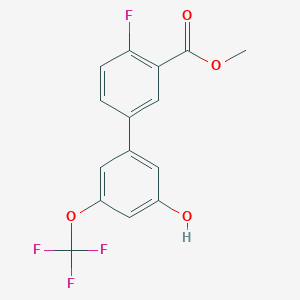
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-MFC-3-TFMP) is an organic compound used in scientific research and lab experiments. It is a fluorinated phenol derivative with a trifluoromethoxy group attached to the phenyl ring. 5-MFC-3-TFMP is a white crystalline solid with a melting point of 128-131°C and a molecular weight of 307.3 g/mol. It is used in the synthesis of a variety of compounds, and its biochemical and physiological effects have been studied in both in vitro and in vivo studies.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not well understood. However, it is believed that the trifluoromethoxy group attached to the phenyl ring is responsible for the compound’s unique properties. The trifluoromethoxy group is believed to enhance the compound’s solubility and stability, making it more suitable for use in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% have been studied in both in vitro and in vivo studies. In vitro studies have shown that the compound has strong antioxidant activity and can scavenge free radicals. In vivo studies have demonstrated that the compound can reduce inflammation and oxidative stress, and may have potential therapeutic applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and its trifluoromethoxy group enhances its solubility and stability. However, the compound is also toxic and can cause skin and eye irritation, and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are numerous, and there are many possible future directions for research. These include the development of new synthetic methods for the compound, further studies into its biochemical and physiological effects, and the exploration of its potential therapeutic applications. Additionally, further research into the compound’s mechanism of action could yield new insights into its unique properties.
Synthesemethoden
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized by the reaction of 4-fluoro-3-methoxycarbonylbenzaldehyde and 3-trifluoromethoxyphenol in an acidic medium. The reaction is catalyzed by p-toluenesulfonic acid and is carried out under reflux. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of fluorescent probes, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) materials.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQBSJWRRZTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686721 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261965-02-9 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

